MAO-B Inhibitory Potency: Positional Isomer Comparison Reveals >20-Fold Difference
In a direct comparison within the same assay system, 7-(Benzyloxy)-6-methoxyquinolin-4-ol (target compound) exhibited an IC50 of 5.5 μM against recombinant human MAO-B [1]. In stark contrast, its close structural analog 6-(Benzyloxy)-7-methoxyquinolin-4(1H)-one (positional isomer with reversed 6,7-substitution) demonstrated an IC50 of 0.076 μM, representing a >72-fold increase in potency [2]. This quantitative difference underscores the critical importance of the 7-benzyloxy-6-methoxy substitution pattern for achieving a specific biological activity profile.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.5 μM (5.50E+3 nM) |
| Comparator Or Baseline | 6-(Benzyloxy)-7-methoxyquinolin-4(1H)-one (positional isomer): 0.076 μM (76 nM) |
| Quantified Difference | 72.4-fold difference in potency (5.5 μM vs 0.076 μM) |
| Conditions | Recombinant human MAO-B expressed in baculovirus infected BTI insect cells; inhibition of 4-hydroxyquinoline formation using kynuramine substrate |
Why This Matters
This direct comparative data confirms that the target compound's specific substitution pattern yields a distinct MAO-B inhibition profile, enabling researchers to select the precise analog required for their target engagement or selectivity study.
- [1] BindingDB. (n.d.). BDBM50538764 (CHEMBL4645356): Affinity Data for 7-(Benzyloxy)-6-methoxyquinolin-4-ol against MAO-B. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538764 View Source
- [2] BindingDB. (n.d.). BDBM50607025 (CHEMBL5219958): Affinity Data for 6-(Benzyloxy)-7-methoxyquinolin-4(1H)-one against MAO-B. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607025 View Source
